molecular formula C19H18N4O4 B7780098 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid

1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid

Cat. No.: B7780098
M. Wt: 366.4 g/mol
InChI Key: BTVYZATXZZIFOO-UHFFFAOYSA-N
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Description

The compound 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid features a benzodioxol-substituted imidazo[1,2-a]pyrimidine core linked via a methyl group to a pyrrolidine ring bearing a carboxylic acid at the 2-position. However, specific pharmacological data for this compound remain unreported in the available literature.

Properties

IUPAC Name

1-[[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c24-18(25)13-3-1-7-22(13)10-14-17(21-19-20-6-2-8-23(14)19)12-4-5-15-16(9-12)27-11-26-15/h2,4-6,8-9,13H,1,3,7,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVYZATXZZIFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=C(N=C3N2C=CC=N3)C4=CC5=C(C=C4)OCO5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a benzodioxole moiety and an imidazopyrimidine framework, which are known to contribute to various pharmacological effects. This article provides a detailed overview of its biological activity, including cytotoxicity, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C19H18N4O4
  • Molecular Weight : 358.37 g/mol
  • CAS Number : Not specified for this compound but related compounds exist.

Cytotoxicity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds with structural similarities have shown efficacy against:

  • 4T1 murine mammary carcinoma
  • COLO201 human colorectal adenocarcinoma

These studies utilized the MTT assay to evaluate cell viability and determined that certain derivatives possess a selective cytotoxic profile, indicating potential as anticancer agents .

CompoundCell LineIC50 (µM)
Compound ACOLO201<30
Compound B4T1<25
Compound CMDA-MB-231>50

The mechanism by which these compounds exert their cytotoxic effects is often linked to their ability to interfere with DNA synthesis and cell cycle progression. For example, one study found that specific derivatives caused cell cycle arrest in the G0/G1 phase and delayed progression into the S phase, indicating a potential mechanism involving DNA damage response pathways .

Receptor Interactions

The benzodioxole and imidazopyrimidine components are known for their interactions with various receptors. Preliminary data suggest that these compounds may act as modulators of:

  • Adenosine receptors
  • β-Adrenergic receptors

These interactions can lead to downstream effects such as increased intracellular calcium levels and modulation of cellular signaling pathways, which are critical in cancer progression and metastasis .

Study 1: Antitumor Activity

In a recent study evaluating the antitumor activity of imidazopyrimidine derivatives, researchers found that the introduction of specific substituents on the benzodioxole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in optimizing biological activity .

Study 2: Receptor Modulation

Another investigation focused on the receptor modulation properties of similar compounds. It was observed that certain derivatives could selectively inhibit adenosine receptors, leading to reduced tumor growth in xenograft models. This suggests a dual mechanism where both direct cytotoxicity and receptor-mediated pathways contribute to the overall therapeutic effect .

Comparison with Similar Compounds

Substituent Variations

  • Thiophene-substituted analogue :
    1-{[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid (compound 8, ) replaces the benzodioxol group with a thiophene ring.
    • Key difference : Thiophene (sulfur-containing) vs. benzodioxol (oxygen-containing bicyclic).
    • Implications : Thiophene may enhance lipophilicity (logP) and alter π-π stacking interactions, while benzodioxol could improve hydrogen-bonding capacity with polar targets.

Ring System Variations

  • Piperidine-based analogues :
    • 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid (CAS 904816-50-8, ):
  • Ring system : Six-membered piperidine vs. five-membered pyrrolidine.
  • Carboxylic acid position : 3-position on piperidine vs. 2-position on pyrrolidine.
  • Molecular weight : 380.4 g/mol (C₂₀H₂₀N₄O₄) vs. estimated ~366.4 g/mol for the pyrrolidine analogue (C₁₉H₁₈N₄O₄).
    • 1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid (CAS 1029108-71-1, ):
  • Carboxylic acid position : 2-position on piperidine.
  • Molecular formula : C₂₀H₂₀N₄O₄.

Carboxylic Acid Positional Isomers

  • Piperidine-4-carboxylic acid analogue (CAS 912770-72-0, ):
    • Functional group : Carboxylic acid at the 4-position on piperidine.
    • Implications : Altered acidity and hydrogen-bonding geometry compared to 2- or 3-positioned analogues.

Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Ring System Carboxylic Acid Position Molecular Weight (g/mol)
Target compound Benzodioxol Pyrrolidine 2 ~366.4*
1-{[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid Thiophene Pyrrolidine 2 ~352.4*
Piperidine-3-carboxylic acid analogue (CAS 904816-50-8) Benzodioxol Piperidine 3 380.4
Piperidine-2-carboxylic acid analogue (CAS 1029108-71-1) Benzodioxol Piperidine 2 380.4
Piperidine-4-carboxylic acid analogue (CAS 912770-72-0) Benzodioxol Piperidine 4 380.4

*Estimated based on structural differences.

Key Observations:

Substituent Effects :

  • Benzodioxol may improve solubility and target engagement via oxygen-mediated interactions, whereas thiophene could enhance membrane permeability.

Carboxylic Acid Positioning :

  • The 2-position on pyrrolidine places the carboxylic acid adjacent to the nitrogen, enabling intramolecular hydrogen bonding, which might stabilize specific conformations.

Commercial and Research Status

  • Biological data for all compounds are absent in the provided sources, highlighting a gap in published research.

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